SKF 86002 dihydrochloride

Overview

Description

SKF 86002 dihydrochloride is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It exhibits anti-inflammatory, anti-arthritic, and analgesic activities. This compound inhibits lipopolysaccharide-stimulated production of interleukin-1 and tumor necrosis factor-alpha in human monocytes . Additionally, this compound inhibits both lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .

Mechanism of Action

Target of Action

SKF 86002 dihydrochloride is a potent inhibitor of p38 mitogen-activated protein kinases (MAPKs) . It also targets both cyclooxygenase and 5-lipoxygenase . These targets play a crucial role in the inflammatory response and are involved in the production of inflammatory cytokines .

Mode of Action

This compound acts in a cell-permeable, reversible, and ATP-competitive manner . It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . The inhibition of these targets results in the suppression of the inflammatory response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38 MAPK signaling pathway . By inhibiting this pathway, this compound suppresses the production of inflammatory cytokines . Additionally, it inhibits both cyclooxygenase and 5-lipoxygenase, thereby affecting the metabolism of arachidonic acid .

Result of Action

The inhibition of p38 MAPK by this compound leads to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein . Moreover, treatment with this compound promotes the redistribution of p38γ to synapses and reduces the accumulation of α-synuclein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of lipopolysaccharide (LPS), which stimulates the production of inflammatory cytokines . Additionally, the stability of this compound may be influenced by storage conditions . .

Biochemical Analysis

Biochemical Properties

SKF 86002 dihydrochloride is known to inhibit p38 MAP kinase, a key enzyme involved in cellular signaling . It also interacts with other biomolecules such as lipopolysaccharide (LPS), where it potently inhibits LPS-induced IL-1 and TNF-α production in human monocytes .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits LPS-stimulated human monocyte IL-1 and TNF-α production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor of both cyclooxygenase and 5-lipoxygenase, enzymes that play crucial roles in the metabolism of arachidonic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase and 5-lipoxygenase, which are involved in the metabolism of arachidonic acid .

Subcellular Localization

Information on the subcellular localization of this compound and any effects on its activity or function is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF 86002 dihydrochloride involves the formation of a bicyclic imidazole structure. The key steps include the reaction of 4-fluorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then cyclized to produce the final compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SKF 86002 dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: this compound can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .

Scientific Research Applications

SKF 86002 dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

SB 203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.

VX-745: A selective p38 MAPK inhibitor used in research for neuroinflammatory diseases.

BIRB 796: A potent p38 MAPK inhibitor with applications in inflammatory and autoimmune diseases.

Uniqueness

SKF 86002 dihydrochloride is unique due to its dual inhibition of lipoxygenase and cyclooxygenase pathways, which enhances its anti-inflammatory effects . Additionally, its oral bioavailability and ability to penetrate the central nervous system make it a valuable compound for research and potential therapeutic applications .

Biological Activity

SKF 86002 dihydrochloride is a synthetic compound recognized primarily as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammatory diseases and certain types of cancer. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

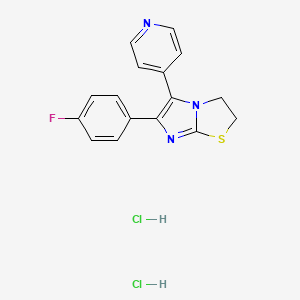

- Chemical Name : 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride

- Molecular Formula : C14H13Cl2FN4S

- Classification : p38 MAPK inhibitor

This compound inhibits the p38 MAPK pathway, which is crucial in regulating inflammatory responses and cellular stress. The inhibition of this pathway has been linked to reduced production of pro-inflammatory mediators such as cytokines and chemokines, which play significant roles in various inflammatory diseases.

Table 1: Comparison of p38 MAPK Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SKF 86002 | p38 MAPK inhibitor | Dual role as anti-inflammatory and potential anticancer agent |

| SB 203580 | p38 MAPK inhibitor | Selectively inhibits p38 MAPK; used in research |

| VX-702 | p38 MAPK inhibitor | Developed for inflammatory diseases; selective |

| BIRB 796 | p38 MAPK inhibitor | Orally bioavailable; used in cancer studies |

Anti-inflammatory Effects

Research indicates that SKF 86002 significantly reduces the production of inflammatory mediators. In vivo studies demonstrated that administration of SKF 86002 resulted in a substantial decrease in neutrophil recruitment and chemotaxis, which are critical processes in inflammation. For example, at a dose of 20 mg/kg, SKF 86002 inhibited leukocyte chemotaxis by up to 90% at certain distances from the source of chemokine stimulation .

Neuroprotective Effects

Recent studies have highlighted SKF 86002's potential in neurodegenerative diseases such as dementia with Lewy bodies (DLB) and Parkinson's disease (PD). In transgenic mouse models overexpressing human α-synuclein, treatment with SKF 86002 reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ to synapses and decreased α-synuclein accumulation, suggesting a protective mechanism against neurodegeneration .

Case Studies

- Inflammation Modulation : A study involving mouse models showed that SKF 86002 effectively inhibited chemokine-induced neutrophil migration. The findings indicated a direct correlation between the dosage of SKF 86002 and the degree of inhibition in leukocyte movement towards inflammatory sites .

- Neurodegenerative Disease : In another study focusing on DLB/PD models, SKF 86002 treatment led to significant improvements in behavioral deficits associated with neurodegeneration. The compound's ability to modulate p38 MAPK pathways was linked to restored neuronal function and reduced neuroinflammatory responses .

Research Findings

Numerous studies have documented the biological activity of SKF 86002:

- Inhibition of Cytokine Production : SKF 86002 has been shown to inhibit cytokine production in various cell types, which is crucial for managing chronic inflammatory conditions.

- Impact on Neuronal Health : The compound's role in promoting neuronal health through modulation of the p38 MAPK pathway has been substantiated by multiple experimental models demonstrating reduced neuroinflammation and improved synaptic integrity.

Properties

IUPAC Name |

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQCNUNCYVXBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.